4-hydroxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
- This compound features a complex structure with multiple functional groups. Let’s break it down:
- The core structure is a thieno[2,3-d]pyrimidine , which is a fused heterocyclic ring system.
- Attached to this core, we have a tetrahydro-2H-pyran ring.
- The 4-methoxyphenyl group is also present.
- Finally, there’s a carboxamide functional group.
- Overall, this compound combines elements from different chemical families, making it intriguing for research and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide some insights based on related reactions:
- One approach could involve the condensation of appropriate precursors, followed by cyclization to form the thieno[2,3-d]pyrimidine core.
- The introduction of the tetrahydro-2H-pyran ring might involve a ring-closing reaction.
- The methoxyphenyl group could be introduced via an aromatic substitution.
- Lastly, the carboxamide functionality could be added through appropriate coupling reactions.
- Industrial production methods would likely involve optimization of these steps for scalability.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound could undergo various reactions:
Oxidation: Oxidative processes might affect the methoxyphenyl group or the thieno[2,3-d]pyrimidine core.
Reduction: Reduction of the carbonyl group in the carboxamide could be relevant.
Substitution: Aromatic substitutions (e.g., electrophilic aromatic substitution) could modify the phenyl group.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Chemistry: Explore its reactivity and use it as a building block for novel compounds.
Biology: Study its effects on cellular processes.
Industry: Assess its applicability in materials science or drug development.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. understanding its interactions with molecular targets (e.g., receptors, enzymes) would be crucial.
Comparison with Similar Compounds
- Similar compounds might include other thieno[2,3-d]pyrimidines, pyrans, or carboxamides. Unfortunately, I don’t have a specific list of similar compounds at the moment.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-13-16-18(25)23-12-24-20(16)29-17(13)19(26)22-11-21(7-9-28-10-8-21)14-3-5-15(27-2)6-4-14/h3-6,12H,7-11H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI Key |
QKGHJAHLYQGNHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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